![molecular formula C23H19ClN4O2S B11962596 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B11962596.png)
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide is a complex organic compound with a molecular formula of C23H19ClN4O2S and a molecular weight of 450.95 g/mol . This compound features a benzimidazole core, which is known for its diverse pharmacological activities .
Métodos De Preparación
The synthesis of 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide typically involves multiple steps. The initial step often includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with formic acid or similar reagents .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The benzimidazole core is known for its antimicrobial and anticancer properties.
Industry: It can be used in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets. The benzimidazole core can bind to DNA and proteins, disrupting their normal functions . The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to their inactivation . The acetohydrazide moiety can act as a chelating agent, binding to metal ions and affecting their biological availability .
Comparación Con Compuestos Similares
Similar compounds include other benzimidazole derivatives such as:
2-(2,2,2-Trifluoroethyl)benzimidazole: Known for its androgen receptor modulation properties.
2-Phenyl-1-[4-(2-piperidin-1-yl-ethoxy)benzyl]-1H-benzimidazole: Tested for gene activation in breast cancer cells.
5,6-Dimethyl-1-(α-D-ribofuranosyl)benzimidazole: An integral part of the structure of vitamin B12. What sets 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide apart is its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C23H19ClN4O2S |
|---|---|
Peso molecular |
450.9 g/mol |
Nombre IUPAC |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C23H19ClN4O2S/c24-18-11-9-17(10-12-18)15-28-21-8-2-1-7-20(21)26-23(28)31-16-22(29)27-25-13-3-5-19-6-4-14-30-19/h1-14H,15-16H2,(H,27,29)/b5-3+,25-13+ |
Clave InChI |
NZZNTOCWBSIZBU-BZCVXYEQSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C=C/C4=CC=CO4 |
SMILES canónico |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC=CC4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



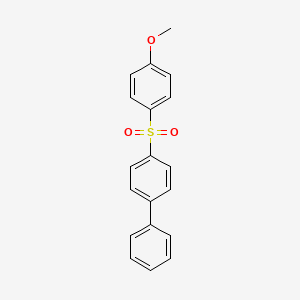
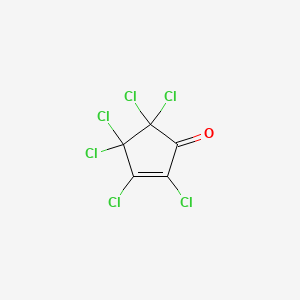
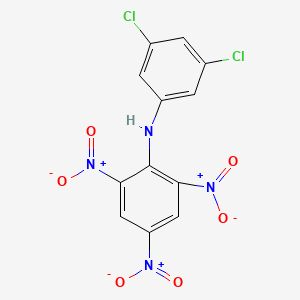

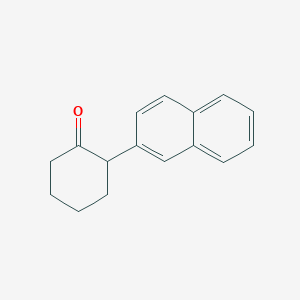
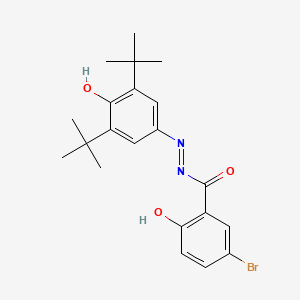

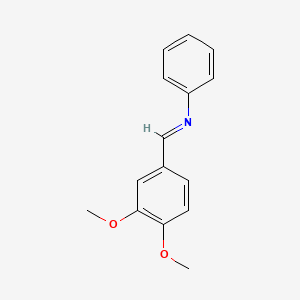

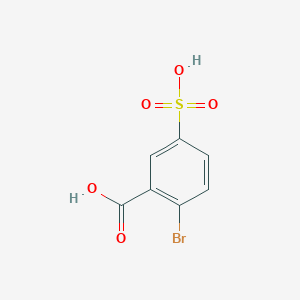
![9-methyl-2-[(4-methylphenyl)amino]-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11962603.png)
![(5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11962610.png)
![(5E)-2-(4-chlorophenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11962618.png)
